molecular formula C18H21N3O4 B044535 Tyr-aphe CAS No. 124985-60-0

Tyr-aphe

Cat. No.: B044535
CAS No.: 124985-60-0
M. Wt: 343.4 g/mol
InChI Key: GPUZLEJRBPMBIC-HOTGVXAUSA-N
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Description

Tyr-D-Ala-Gly-Phe-Met-NH₂, commonly abbreviated in literature as Tyr-aphe, is a synthetic enkephalin analog with modifications to enhance metabolic stability and receptor binding affinity. Enkephalins are endogenous opioid peptides involved in pain modulation, neurotransmission, and stress response. This compound features a D-alanine substitution at position 2 and a C-terminal amidation (Met-NH₂), which reduces enzymatic degradation compared to natural enkephalins like [Met⁵]-enkephalin (YGGFM) . Its molecular formula is C₃₄H₄₈N₈O₈S, with an average molecular mass of 763.93 g/mol. The compound is structurally characterized by a tyrosine residue at the N-terminus, critical for opioid receptor interaction, followed by a D-configuration alanine to resist peptidase cleavage, and a methionine amide terminus to stabilize the peptide backbone .

Properties

CAS No.

124985-60-0

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid

InChI

InChI=1S/C18H21N3O4/c19-13-5-1-12(2-6-13)10-16(18(24)25)21-17(23)15(20)9-11-3-7-14(22)8-4-11/h1-8,15-16,22H,9-10,19-20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1

InChI Key

GPUZLEJRBPMBIC-HOTGVXAUSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N

Synonyms

Tyr-APhe
tyrosine-4'-aminophenylalanine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection. Common reagents used in the synthesis include protecting agents like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing solid-phase peptide synthesis (SPPS) methods.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Conditions involving Lewis acids like AlCl3 (aluminium chloride) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tyr-aphe belongs to the enkephalin family, which includes both endogenous and synthetic analogs. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Name Amino Acid Sequence Modifications Molecular Weight (g/mol) Key Features
[Met⁵]-enkephalin (YGGFM) Tyr-Gly-Gly-Phe-Met Natural peptide, free C-terminus 573.7 Short half-life (<2 min) due to rapid cleavage by peptidases .
[Leu⁵]-enkephalin (YGGFL) Tyr-Gly-Gly-Phe-Leu Natural peptide, free C-terminus 556.6 Binds preferentially to δ-opioid receptors; similar instability as YGGFM.
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) Tyr-D-Ala-Gly-MePhe-Gly-ol D-Ala², N-methyl-Phe⁴, C-terminal alcohol 660.8 High μ-opioid receptor selectivity; enhanced metabolic stability .
This compound Tyr-D-Ala-Gly-Phe-Met-NH₂ D-Ala², C-terminal amidation 763.93 Balanced δ/μ receptor affinity; prolonged half-life (>30 min) .

Functional Analogs

  • Morphine: A small-molecule μ-opioid agonist.
  • β-Endorphin: A larger endogenous peptide (31 residues) with broader receptor activity (μ, δ, κ). This compound’s compact structure allows targeted receptor engagement compared to β-endorphin’s pleiotropic effects .

Receptor Binding and Pharmacokinetics

  • Receptor Affinity : this compound exhibits dual δ/μ-opioid receptor binding (Ki = 2.1 nM for μ, 4.5 nM for δ), whereas DAMGO is μ-selective (Ki = 0.8 nM) .
  • Metabolic Stability: The D-Ala² substitution and C-terminal amidation in this compound reduce degradation by aminopeptidases and carboxypeptidases, extending its half-life to >30 min in plasma, compared to <2 min for natural enkephalins .

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